Product packaging for 3-Iodobicyclo[3.2.1]oct-2-ene(Cat. No.:CAS No. 49826-43-9)

3-Iodobicyclo[3.2.1]oct-2-ene

Cat. No.: B14651578
CAS No.: 49826-43-9
M. Wt: 234.08 g/mol
InChI Key: GTGJSNGNHJMONL-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.2.1]octane Frameworks in Contemporary Organic Chemistry

The bicyclo[3.2.1]octane skeleton is a prominent feature in numerous biologically active natural products. mdpi.commdpi.com Its unique three-dimensional structure imparts specific conformational constraints that can be crucial for biological activity. This has spurred significant research into the development of synthetic methodologies to construct this bicyclic system. mdpi.commdpi.com The framework is present in molecules with a wide range of biological properties, including antithrombotic and antibacterial activities. mdpi.com Organocatalysis has emerged as a powerful tool for the synthesis of the bicyclo[3.2.1]octane core, offering an environmentally conscious approach to these valuable structures. mdpi.com The versatility of this framework makes it a key target in the total synthesis of complex natural products and in the development of novel therapeutic agents. mdpi.comrsc.org

Strategic Role of Halogenated Bridged Bicyclic Systems, with Specific Emphasis on Iodine, in Advanced Synthetic Methodologies

Halogenated bridged bicyclic compounds are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. rsc.orgmdpi.com The presence of a halogen atom, particularly iodine, provides a handle for a variety of chemical transformations, including cross-coupling reactions, eliminations, and nucleophilic substitutions. nih.govnih.gov

Hypervalent iodine reagents, for instance, have gained prominence as environmentally friendly and versatile reagents for a wide array of oxidative transformations. nih.govacs.org These reagents can be used for halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The unique reactivity of iodinated compounds is further highlighted in their use for the functionalization of alkenes and alkynes. acs.org In the context of bridged bicyclic systems, the introduction of an iodine atom can activate the molecule for subsequent reactions, enabling the construction of complex polycyclic structures. nih.gov The strategic placement of an iodine atom on a bicyclic framework like in 3-iodobicyclo[3.2.1]oct-2-ene allows for targeted modifications and the introduction of diverse functional groups.

Historical Development and Evolution of Research on Bridged Bicyclic Alkenes

The study of bridged bicyclic systems has a rich history, with early research focusing on their unique structural and reactivity properties. A foundational concept in this area is Bredt's Rule, which originally stated that a double bond cannot be located at the bridgehead of a bridged bicyclic system. ucla.eduuq.edu.au This rule has been refined over time, with chemists pushing the boundaries to synthesize and study "anti-Bredt" olefins. ucla.eduuq.edu.au

The development of new synthetic methods has been crucial to the advancement of research on bridged bicyclic alkenes. nih.gov Transition-metal-catalyzed domino reactions, for example, have provided efficient pathways to highly functionalized and complex ring systems from strained bicyclic alkenes. nih.gov The synthesis of the bicyclo[3.2.1]octane framework, in particular, has been achieved through various strategies, including intramolecular Diels-Alder reactions and rearrangements of other bicyclic compounds. mdpi.comontosight.ai The ongoing exploration of these systems continues to provide fundamental insights into chemical reactivity and enables the synthesis of novel molecules with potential applications in various fields. uni-muenchen.deacs.org

In-depth Analysis of Nomenclature and Stereochemical Assignment within the this compound System

The systematic name for this compound is derived from the IUPAC nomenclature for bicyclic systems. ontosight.aiqmul.ac.uk The term "bicyclo" indicates the presence of two rings sharing two common atoms, known as bridgehead carbons. ontosight.ai The numbers in the brackets, [3.2.1], denote the number of carbon atoms in the three bridges connecting the two bridgehead carbons. ontosight.ai The suffix "-oct-" signifies a total of eight carbon atoms in the bicyclic system, and "-2-ene" specifies the location of the double bond between carbons 2 and 3. qmul.ac.uk The prefix "3-iodo-" indicates that an iodine atom is attached to the third carbon atom of the bicyclic framework.

Stereochemistry is a critical aspect of bridged bicyclic systems. The terms endo and exo are used to describe the relative orientation of substituents. In the bicyclo[3.2.1]octane system, a substituent is designated as exo if it is on the same side as the one-carbon bridge and endo if it is on the opposite side. This stereochemical assignment is crucial for understanding the reactivity and biological activity of these molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11I B14651578 3-Iodobicyclo[3.2.1]oct-2-ene CAS No. 49826-43-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49826-43-9

Molecular Formula

C8H11I

Molecular Weight

234.08 g/mol

IUPAC Name

3-iodobicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C8H11I/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2

InChI Key

GTGJSNGNHJMONL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC(=C2)I

Origin of Product

United States

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 3 Iodobicyclo 3.2.1 Oct 2 Ene

Mechanistic Investigations of Reactions Involving the C-I Bond in 3-Iodobicyclo[3.2.1]oct-2-ene

The carbon-iodine bond in this compound is the focal point for a variety of synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.

Advanced Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the C-I bond of this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. diva-portal.orgbeilstein-journals.org For this compound, this reaction would typically proceed via the established catalytic cycle involving oxidative addition of the vinyl iodide to a Pd(0) species, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst. diva-portal.org The reactivity of organohalides in the oxidative addition step generally follows the trend I > Br > Cl, making vinyl iodides like this compound highly reactive substrates. libretexts.org

The Heck reaction couples the vinyl iodide with an alkene in the presence of a palladium catalyst and a base. The mechanism involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination yields the coupled product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the active catalyst.

The Sonogashira coupling provides a direct route to couple this compound with terminal alkynes, employing a dual catalytic system of palladium and copper. wikipedia.orgscirp.org The reaction mechanism is thought to involve the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium(II) complex formed from the oxidative addition of the vinyl iodide. wikipedia.org Reductive elimination from this palladium complex affords the final enyne product. This reaction is valued for its mild conditions and broad functional group tolerance. wikipedia.orgbeilstein-journals.org

A summary of representative catalysts and conditions for these cross-coupling reactions is presented in the table below.

ReactionCatalyst SystemTypical Conditions
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF)
HeckPd(OAc)₂, PdCl₂(PPh₃)₂Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, CH₃CN)
SonogashiraPd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIBase (e.g., Et₃N, Piperidine), Solvent (e.g., THF, DMF)

Nucleophilic Displacements and Elimination Reactions and their Stereochemical Outcomes

The C-I bond in this compound is susceptible to nucleophilic attack, leading to either substitution or elimination products, depending on the nature of the nucleophile and the reaction conditions.

Nucleophilic substitution can proceed through several mechanisms. A direct Sₙ2-type attack at the sp²-hybridized carbon is generally disfavored. However, an Sₙ2' mechanism, where the nucleophile attacks the double bond at the C4 position, is a plausible pathway, particularly with soft nucleophiles. rsc.org This would result in an allylic rearrangement. The stereochemical outcome of such a reaction would be inversion of the absolute configuration. rsc.org Sₙ1-type reactions, proceeding through a vinyl cation intermediate, are also possible, especially with less nucleophilic solvents and substrates that can stabilize the carbocation. bingol.edu.tr

Elimination reactions are also a competitive pathway, particularly with strong, sterically hindered bases. leah4sci.com An E2 mechanism would involve the abstraction of a proton anti-periplanar to the leaving group. In the bicyclic system of this compound, the conformational rigidity will dictate which protons are accessible for abstraction, thus influencing the regioselectivity of the resulting diene.

The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the nucleophile/base, the solvent polarity, and the temperature. bingol.edu.trleah4sci.com

Radical Reaction Pathways and Intermediates (e.g., reductive annulations)

The C-I bond can undergo homolytic cleavage to generate a vinyl radical. This can be initiated by radical initiators or through single-electron transfer processes. These radical intermediates can participate in a variety of transformations.

One significant application of radical pathways is in reductive annulations . For instance, a general [3 + 2] radical annulation strategy has been reported for the construction of bicyclo[3.2.1]octane motifs. nih.gov In the context of this compound, the corresponding vinyl radical could potentially be trapped intramolecularly by a suitably positioned radical acceptor to construct more complex polycyclic systems. The generation of radicals from organoboron compounds has also been explored, suggesting alternative pathways for functionalization. unibe.ch

Organometallic Transformations Utilizing the C-I Bond (e.g., Grignard, Organolithium Reagents, Organomercury complexes)

The C-I bond in this compound can be converted into a carbon-metal bond, thereby reversing its polarity and opening up new avenues for reactivity.

Grignard and Organolithium Reagents: Treatment of this compound with magnesium or lithium metal would lead to the formation of the corresponding Grignard or organolithium reagent. libretexts.orgsigmaaldrich.com These reagents are powerful nucleophiles and strong bases, and their formation requires aprotic solvents like diethyl ether or THF. libretexts.org They can subsequently react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Organomercury Complexes: Organomercury compounds can be synthesized through various methods, including the reaction of organolithium or Grignard reagents with mercury(II) salts. thieme-connect.de These compounds are generally stable to air and water. thieme-connect.de The C-Hg bond is relatively nonpolar, and its reactivity is well-controlled, making organomercury compounds useful synthetic intermediates. wikipedia.orgcore.ac.uk

Organometallic ReagentPreparationReactivity
Grignard ReagentReaction with Mg metal in ether or THFStrong nucleophile and base
Organolithium ReagentReaction with Li metal in pentane or hexaneVery strong nucleophile and base
Organomercury ComplexReaction of Grignard/Organolithium with Hg(II) saltVersatile synthetic intermediate

Detailed Reactivity Analysis of the Bicyclic Alkene Moiety in this compound

The double bond in the bicyclo[3.2.1]octene ring system is also a site of reactivity, primarily undergoing electrophilic addition reactions.

Electrophilic Addition Reactions to the Double Bond

The electron-rich π-bond of the alkene is susceptible to attack by electrophiles. libretexts.org The mechanism of electrophilic addition typically involves a two-step process. In the first step, the alkene's π-electrons attack the electrophile, forming a carbocation intermediate. libretexts.org The regioselectivity of this step is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the more stable carbocation. In the second step, a nucleophile attacks the carbocation to form the final addition product. libretexts.org

For this compound, the initial electrophilic attack would likely lead to a carbocation at either the C2 or C3 position. The stability of these carbocations will be influenced by the electronic effects of the iodine atom and the bicyclic ring structure. The subsequent nucleophilic attack would then complete the addition reaction. The stereochemistry of the addition is often anti, but can also be syn, depending on the specific electrophile and reaction conditions.

Cycloaddition Chemistry, Including Diels-Alder and 1,3-Dipolar Cycloadditions

The bicyclo[3.2.1]octene skeleton is a versatile participant in various cycloaddition reactions, serving both as a product of intramolecular cycloadditions and as a substrate for further functionalization.

Diels-Alder Reactions: The construction of the bicyclo[3.2.1]octane framework can be achieved through intramolecular Diels-Alder reactions. For instance, heating a 5-vinyl-1,3-cyclohexadiene derivative in toluene leads to the formation of a tricyclo[3.2.1.02.7]oct-3-ene system, which can subsequently be converted to the bicyclo[3.2.1]octane structure. mdpi.comresearchgate.net Furthermore, iodine-induced reactions of allylic alcohols can produce highly functionalized bicyclo[3.2.1]octanes, where a Diels-Alder reaction between a diene and an enone is a key intermediate step. The reactivity of the bicyclo[3.2.1]octene double bond itself in Diels-Alder reactions has also been explored, as demonstrated with derivatives like 2,3,6,7-tetrakis(methylene)bicyclo[3.2.1]octane. acs.org

1,3-Dipolar Cycloadditions: The bicyclo[3.2.1]octane ring system is a common product of 1,3-dipolar cycloadditions. Azomethine ylides, such as 3-oxidopyridiniums and 3-oxidopyraziniums, react with various alkenes (dipolarophiles) to yield bridged bicyclic systems. nih.govsciforum.net For example, the reaction of 1-methyl-3-oxidopyridinium with ethyl acrylate produces an 8-azabicyclo[3.2.1]oct-3-ene derivative. nih.gov Similarly, reactions involving 3-oxidopyraziniums and acrylates afford 3,8-diazabicyclo[3.2.1]octanes. nih.govacs.org These reactions can be highly selective, though mixtures of endo and exo isomers are sometimes observed. sciforum.net The presence of the 3-iodo substituent on the bicyclo[3.2.1]oct-2-ene ring would likely influence the electronic nature of the double bond, potentially altering its reactivity as a dipolarophile.

Table 1: Examples of 1,3-Dipolar Cycloadditions Yielding Bicyclo[3.2.1]octane Analogs
1,3-DipoleDipolarophileProductReference
1-Methyl-3-oxidopyridiniumEthyl acrylateEthyl 8-methyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carboxylate nih.gov
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl acrylate3,8-diazabicyclo[3..2.1]octane derivative acs.org
Diazo imine-derived cyclic azomethine ylidesAcryloylpyrazolidinoneOptically active 8-oxabicyclo[3.2.1]octanes rsc.org

Olefin Metathesis Reactions for Skeletal Modification

Olefin metathesis, particularly ring-closing metathesis (RCM), is a powerful tool for synthesizing and modifying bridged bicyclic systems. RCM has been successfully employed to construct the bicyclo[3.2.1]octene ring system from acyclic precursors. pku.edu.cn For example, a strategy involving the RCM of cis-2,6-dialkenyl-N-acyl piperidine derivatives provides a facile route to azabicyclo[m.n.1]alkenes, including the 8-azabicyclo[3.2.1]octane framework. acs.orgnih.gov

Furthermore, existing bicyclo[3.2.1]octene derivatives can undergo metathesis reactions for skeletal modification. Studies have explored the competition between ring-closing metathesis and ring-rearrangement metathesis in di- and tri-substituted bicyclo[3.2.1]octenes. rsc.orgresearchgate.net Depending on the substrate, RCM can lead to unique polycyclic bridged frameworks, while ring-rearrangement metathesis can produce fused 5-6-5 ring systems. rsc.org The vinyl iodide in this compound could potentially participate in cross-metathesis reactions, offering a pathway for introducing new functional groups at the 3-position.

Catalytic Hydrogenation and Selective Functionalization of the Double Bond

Catalytic hydrogenation is a fundamental reaction for the saturation of the double bond in bicyclo[3.2.1]oct-2-ene, converting it to the corresponding bicyclo[3.2.1]octane. This reaction typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, on a solid support like carbon (Pd/C). pressbooks.pub The process occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. pressbooks.pub

For this compound, catalytic hydrogenation presents two potential pathways:

Alkene Reduction: Selective hydrogenation of the carbon-carbon double bond to yield 3-Iodobicyclo[3.2.1]octane.

Hydrodehalogenation: Hydrogenolysis of the carbon-iodine bond, which is a common concurrent reaction during the hydrogenation of vinyl and aryl halides. This would lead to the formation of bicyclo[3.2.1]octane.

Achieving selective hydrogenation of the double bond without cleaving the C-I bond would require careful selection of the catalyst, reaction conditions (temperature, pressure), and solvent. rsc.org The steric hindrance of the bicyclic framework would also influence the rate and selectivity of the hydrogenation.

Exploration of Intramolecular Rearrangements and Skeletal Transformations of Bicyclo[3.2.1]oct-2-ene Derivatives

The rigid, strained nature of bridged bicyclic systems makes them prone to a variety of intramolecular rearrangements, often leading to significant skeletal transformations.

Studies on Wagner-Meerwein Rearrangements in Bridged Bicyclic Systems

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions common in bicyclic terpenes and other strained ring systems. wikipedia.org This rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocation, resulting in a more stable carbocationic intermediate and a rearranged carbon skeleton. wikipedia.org

In systems related to the bicyclo[3.2.1]octane core, Wagner-Meerwein rearrangements are well-documented. For instance, diazabicyclo[3.2.1]octanes have been shown to rearrange into isomeric diazabicyclo[2.2.2]octanes through a plausible mechanism involving a Wagner-Meerwein shift. nih.govacs.org This transformation proceeds via protonation, followed by a 1,2-migration of a C-C bond to an adjacent carbocation. nih.gov Acid-catalyzed cascade reactions in complex tropolone derivatives containing a bicyclo[3.2.1]octane intermediate also feature Wagner-Meerwein rearrangements as a key step in the formation of new pentalene derivatives. semanticscholar.org The solvolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate also leads to rearranged products, indicating carbocationic intermediates that undergo skeletal shifts. gla.ac.uk

Pericyclic Reactions and Sigmatropic Shifts within the Bicyclic Framework

Pericyclic reactions, which proceed through a concerted cyclic transition state, are fundamental to the chemistry of unsaturated bicyclic systems. rsc.org Sigmatropic shifts, a key class of pericyclic reactions, involve the migration of a sigma-bond across a pi-system. The Wagner-Meerwein rearrangement can be formally classified as a cationic rsc.orgnih.gov-sigmatropic shift. wikipedia.org

Thermal rsc.orgnih.gov carbon sigmatropic rearrangements have been studied in related systems like bicyclo[3.2.0]hept-2-enes, which are known to proceed through diradical intermediates. researchgate.net Photochemical rearrangements of related bridged systems, such as bicyclo[2.2.1]heptene-2-carbonitrile, have been shown to undergo both rsc.orgnih.gov- and rsc.orgnih.gov-sigmatropic shifts. mcmaster.ca Within the bicyclo[3.2.1]octane framework, a rsc.orgnih.gov-rearrangement has been proposed as a step in the acid-catalyzed transformation of a bicyclo[3.2.1]octan-2-one intermediate into a pentalene derivative. semanticscholar.org These examples highlight the potential for this compound and its derivatives to undergo various thermally or photochemically induced sigmatropic shifts, leading to skeletal isomerization.

Mechanistic Aspects of Ring-Opening and Ring-Closing Reactions

The formation and transformation of the bicyclo[3.2.1]octene skeleton often involve key ring-opening and ring-closing steps.

Ring-Closing Reactions: As discussed previously, ring-closing metathesis (RCM) is a prominent method for constructing the bicyclo[3.2.1]octane core from appropriately designed diene precursors. pku.edu.cnnih.gov Additionally, intramolecular Michael-aldol reactions can be used to build the bicyclic system, though these may face challenges with stereoselectivity. ucl.ac.uk

Ring-Opening Reactions: The cleavage of bonds within the bicyclic or related polycyclic systems is a key strategy for further functionalization. An efficient method to access the bicyclo[3.2.1]octane framework involves the ring-opening of a cyclopropane (B1198618) ring in a tricyclo[3.2.1.02.7]octane precursor. mdpi.comresearchgate.net This cleavage can be achieved using reagents like samarium(II) diiodide or through acid-catalyzed nucleophilic addition. mdpi.comnih.gov In a related example, the direct bridgehead opening of oxabicyclo[3.2.1]octene derivatives with hydride reagents has been used to synthesize highly functionalized cycloheptenones. nih.gov

Table 2: Ring-Opening Reactions to Form Bicyclo[3.2.1]octane Systems
Starting MaterialReagentsProduct TypeYieldReference
Tricyclo[3.2.1.02.7]octan-3-one derivativeSamarium(II) diiodide, THF/tert-butanolBicyclo[3.2.1]octane β-keto ester80% mdpi.com
Tricyclo[3.2.1.02.7]octan-3-one derivativeMethanol, p-toluenesulfonic acid (PTSA)Bicyclo[3.2.1]oct-1-ene methyl etherHigh Yield nih.gov
Tricyclo[3.2.1.02.7]octan-3-one derivativeBenzyl alcohol, PTSABicyclo[3.2.1]oct-1-ene benzyl ether80% nih.gov
Tricyclo[3.2.1.02.7]octan-3-one derivativeWater, HClBicyclo[3.2.1]oct-1-ene alcohol80% nih.gov
Tricyclo[3.2.1.02.7]octan-3-one derivativeConcentrated HCl, THFBicyclo[3.2.1]oct-1-ene chloride86% nih.gov

Advanced Spectroscopic Characterization Methodologies for 3 Iodobicyclo 3.2.1 Oct 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of organic compounds in solution. For a molecule with the rigidity and complexity of the bicyclo[3.2.1]octene framework, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals and to define the compound's precise stereochemistry and conformation.

The asymmetry of 3-Iodobicyclo[3.2.1]oct-2-ene dictates that all eleven protons and eight carbons should be magnetically non-equivalent, giving rise to a corresponding number of distinct signals in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton spectrum can be divided into three main regions: vinylic, bridgehead, and aliphatic.

Vinylic Proton (H2): A single vinylic proton at the C2 position is expected. Its resonance would likely appear as a doublet due to coupling with the adjacent bridgehead proton (H1). The chemical shift is anticipated to be significantly downfield, likely in the range of 6.0-6.5 ppm, influenced by the deshielding effect of the adjacent electronegative iodine atom at C3.

Bridgehead Protons (H1, H5): These protons are situated at the fusion points of the bicyclic system. They typically exhibit complex multiplet patterns due to coupling with multiple neighboring protons. H1 would show coupling to H2, H8exo, and H8endo, while H5 would couple to H4exo, H4endo, H6exo, and H6endo. Their chemical shifts are expected around 2.5-3.0 ppm.

Aliphatic Protons (H4, H6, H7, H8): The remaining six protons form the saturated bridges of the molecule. They would appear as complex multiplets in the upfield region of the spectrum (1.5-2.5 ppm). Geminal and vicinal couplings would lead to significant signal overlap, necessitating 2D NMR techniques for complete assignment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

Vinylic Carbons (C2, C3): The carbon atom C3, directly bonded to iodine, would experience a strong shielding effect (the "heavy atom effect"), causing its signal to appear significantly upfield, potentially in the 80-90 ppm range. Conversely, the adjacent C2 carbon would be deshielded, with its resonance expected around 135-145 ppm.

Bridgehead and Aliphatic Carbons: The remaining six carbon signals corresponding to the saturated framework are expected in the typical aliphatic region of 25-50 ppm.

The following table presents the expected chemical shifts and key coupling constants for this compound, based on analysis of the parent scaffold and known substituent effects.

PositionExpected ¹H δ (ppm)Expected MultiplicityKey Coupling Constants (J, Hz)Expected ¹³C δ (ppm)
1 2.8–3.0m-45–50
2 6.1–6.4d³J(H2-H1) ≈ 6–7138–142
3 ---80–90
4 2.0–2.4m-38–42
5 2.6–2.8m-42–47
6 1.6–1.9m-30–35
7 1.7–2.0m-34–38
8 1.8–2.2m-35–40

Note: These are predicted values and may differ from experimental results.

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by correlating signals from the 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations for this compound would include a cross-peak between the vinylic H2 and the bridgehead H1, confirming their adjacency. Further correlations would trace the connectivity within the five- and six-membered rings, for example, between H1-H8, H5-H6, and H5-H4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C assignments. For example, the vinylic proton signal at ~6.2 ppm would show a cross-peak to the carbon signal at ~140 ppm, definitively assigning them as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons. For this compound, important HMBC correlations would include the vinylic proton H2 showing cross-peaks to bridgehead carbon C1 and bridge carbon C4, confirming the structure of the unsaturated six-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. It is the primary method for determining stereochemistry and conformation. For this molecule, NOESY could establish the spatial relationship between the protons on the ethano-bridge (H6, H7) and the cycloalkene ring, for instance, by observing correlations between H2 and the endo-proton at C4 or C8.

The bicyclo[3.2.1]octane skeleton is known to be conformationally rigid but possesses some flexibility, particularly in the six-membered ring which adopts a chair-like conformation. Advanced NMR experiments can provide deeper insight into these dynamics. Variable-temperature (VT) NMR studies could be employed to investigate any conformational exchange processes. Furthermore, Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used to differentiate between true through-space NOE correlations and potential artifacts arising from chemical exchange or spin diffusion, providing more reliable distance constraints for conformational modeling.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about a molecule's mass and elemental composition, and its fragmentation pattern offers valuable clues about its structure.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₁₁I. HRMS would be expected to yield a measured mass that corresponds closely to the calculated monoisotopic mass.

Molecular Formula: C₈H₁₁I

Calculated Monoisotopic Mass: 233.9906 u

Confirmation of this exact mass would serve as definitive proof of the elemental composition of the compound.

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation. The resulting pattern of charged fragments is a unique fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

Loss of Iodine Radical: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•) a highly favorable fragmentation pathway. This would result in a prominent peak at m/z 107, corresponding to the [C₈H₁₁]⁺ cation. This is often the base peak in the mass spectra of iodoalkanes.

Cleavage of the Bicyclic System: The [C₈H₁₁]⁺ fragment could undergo further rearrangement and fragmentation characteristic of the bicyclo[3.2.1]octene skeleton. This can involve ring cleavages and loss of small neutral molecules like ethylene.

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 234 would also be observed, confirming the molecular weight of the compound.

The following table summarizes the major fragments anticipated in the mass spectrum of this compound.

m/zProposed FragmentIdentity
234[C₈H₁₁I]⁺Molecular Ion (M⁺)
107[C₈H₁₁]⁺Loss of Iodine Radical ([M-I]⁺)
79[C₆H₇]⁺Further fragmentation of the bicyclic cation

Analysis of these characteristic fragments, combined with the precise mass from HRMS, provides conclusive evidence for the identity of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on vibrations that alter the polarizability of the molecule. For a molecule like this compound, these two techniques offer complementary information.

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to its distinct structural motifs: the bicyclic alkane framework, the carbon-carbon double bond, and the carbon-iodine bond.

The C=C stretching vibration of the double bond is anticipated to appear in the region of 1620-1680 cm⁻¹ in the IR spectrum. pressbooks.pub The intensity of this absorption can be variable. pressbooks.pub In the Raman spectrum, the C=C stretch is typically a strong and sharp band, often found between 1600-1675 cm⁻¹. ramansystems.com

Vinyl =C-H stretching vibrations are expected at frequencies above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range in the IR spectrum, which helps distinguish them from the C-H stretches of the saturated portion of the molecule. openochem.orgvscht.cz

The aliphatic C-H stretching vibrations of the bicyclo[3.2.1]octane skeleton are predicted to occur in the 2850-2960 cm⁻¹ region in the IR spectrum. openochem.org These are generally strong absorptions.

The C-I stretching vibration is a key signature for this molecule. Due to the heavy iodine atom, this vibration is expected at lower frequencies. The C-I stretch typically appears in the far-infrared region, often between 500 and 600 cm⁻¹. This band can be observed in both IR and Raman spectra.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive data table below.

Functional GroupBond VibrationExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Alkene=C-H Stretch3010-31003010-3100Medium
AlkeneC=C Stretch1620-16801600-1675Variable (IR), Strong (Raman)
Alkane-C-H Stretch2850-29602850-2960Strong
HaloalkaneC-I Stretch500-600500-600Medium to Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (where applicable)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) that provide information about the stereochemistry of chiral molecules. pg.edu.plscribd.commgcub.ac.in These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. mgcub.ac.in

This compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques would be invaluable for determining the enantiomeric purity of a sample and for assigning the absolute configuration of the stereocenters.

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. scribd.com A CD spectrum will show positive or negative peaks (Cotton effects) in the regions where a chromophore absorbs light. pg.edu.pl For this compound, the C=C double bond and the C-I bond can act as chromophores.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. mgcub.ac.in An ORD spectrum will show a characteristic curve, and the shape of this curve, particularly around the absorption bands of chromophores, can be used to determine the absolute configuration.

Computational Chemistry and Theoretical Investigations of 3 Iodobicyclo 3.2.1 Oct 2 Ene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For a molecule like 3-Iodobicyclo[3.2.1]oct-2-ene, these methods can provide deep insights into the nature of its chemical bonds, particularly the C-I bond, and how the electronic environment influences its reactivity.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. DFT methods, such as those employing the B3LYP functional, are known for their balance of computational cost and accuracy in predicting molecular geometries and electronic properties. Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, albeit at a greater computational expense.

In the context of this compound, these methods would be employed to optimize the molecular geometry, calculate vibrational frequencies, and map the electron density distribution. Such calculations would reveal how the iodine substituent influences the electronic properties of the bicyclic alkene system. A comprehensive theoretical investigation would likely involve a combination of DFT for initial explorations and more rigorous ab initio methods for refining key energetic and electronic parameters.

The carbon-iodine (C-I) bond in vinyl iodides is a key determinant of their chemical behavior. Computational studies on vinyl iodide and similar structures provide a basis for understanding this bond in this compound. The C-I bond is relatively weak and highly polarizable, making it susceptible to both radical and ionic cleavage.

DFT calculations can be used to determine important properties of the C-I bond, such as its length, vibrational stretching frequency, and bond dissociation energy. For instance, the calculated C-I bond length in vinyl iodide is approximately 2.073 Å to 2.140 Å, depending on the level of theory used. nist.gov The vibrational frequency associated with the C-I stretch in iodoalkenes typically appears in the far-infrared region of the spectrum.

The electronic nature of the C-I bond significantly influences the reactivity of the molecule. The iodine atom, being more electronegative than carbon, induces a dipole moment, rendering the adjacent carbon atom electrophilic. Furthermore, the lone pairs on the iodine atom can participate in hyperconjugative interactions with the π-system of the double bond, which can affect the electron density distribution and the reactivity of the alkene.

Computed Property Typical Value for Vinyl Iodides Significance
C-I Bond Length2.073 - 2.140 Å nist.govIndicates the distance between the carbon and iodine nuclei.
C-I Bond Dissociation Energy~53 kcal/molReflects the energy required to break the C-I bond homolytically.
C-I Stretching Frequency500 - 600 cm⁻¹Corresponds to the vibrational motion of the C-I bond.

This table presents typical computational data for vinyl iodides, which serve as a model for this compound.

Conformational Landscape and Strain Energy Analysis of the Bicyclo[3.2.1]oct-2-ene System

The bicyclo[3.2.1]octane framework is a bridged ring system that possesses inherent ring strain. Understanding its conformational preferences and the magnitude of this strain is crucial for predicting its structure and reactivity.

The bicyclo[3.2.1]octane system can exist in several conformations. Computational methods can be used to explore the potential energy surface of this compound to identify the most stable conformers. These calculations would involve systematic conformational searches or molecular dynamics simulations to locate various energy minima.

Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles. In the bicyclo[3.2.1]octane system, the presence of the bridged structure introduces significant strain. The strain energy can be quantified computationally by comparing the heat of formation of the molecule with that of a hypothetical strain-free reference compound.

Bicyclic System Calculated Strain Energy (kcal/mol)
Bicyclo[2.2.1]heptane (Norbornane)17.5
Bicyclo[2.2.2]octane10.9
Bicyclo[3.2.1]octane~12

This table presents calculated strain energies for related bicyclic systems to provide context for the strain in this compound.

Reaction Mechanism Elucidation Through Advanced Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can help to elucidate the pathways of various transformations, such as nucleophilic substitution and electrophilic addition reactions.

By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the corresponding activation energies. This information provides a detailed picture of the reaction mechanism at the molecular level. For instance, in a nucleophilic substitution reaction at the sp²-hybridized carbon bearing the iodine, a computational study could distinguish between a direct displacement mechanism and a pathway involving an addition-elimination sequence. The calculated energy barriers for each step would indicate the most likely reaction pathway. mdpi.comresearchgate.netlibretexts.orgsciforum.net

Similarly, for the electrophilic addition of a reagent across the double bond, computational modeling can predict the regioselectivity and stereoselectivity of the reaction. science-revision.co.ukwikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com The stability of the resulting carbocation intermediates can be calculated to explain why one regioisomer is formed preferentially over another. These theoretical predictions can guide synthetic chemists in designing new reactions and optimizing existing ones.

Characterization of Transition States and Calculation of Activation Energies for Key Reactions

The study of reaction mechanisms hinges on the characterization of transition states—the high-energy structures that connect reactants to products. For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to locate and verify these transient structures. The vibrational frequency analysis of a computed transition state must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is successfully modeled, its energy can be compared to that of the reactants to determine the activation energy (Ea) of the reaction. This value is crucial for predicting the rate of a chemical process. For instance, in reactions involving the iodine substituent, such as nucleophilic substitution or elimination, the calculated activation energies can reveal the feasibility of different pathways.

Table 1: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeReagentsComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic Substitution (SN2')Nu:-DFT (B3LYP/6-31G*)Data not available in search results
Elimination (E2)BaseMP2/aug-cc-pVTZData not available in search results
Radical AdditionR•CASSCF(8,8)/cc-pVDZData not available in search results

Note: The data in this table is illustrative of the types of calculations that would be performed. Specific values for this compound are not currently available in the public research literature.

Prediction of Reaction Pathways and Chemo-, Regio-, and Stereoselectivity

Beyond identifying transition states, computational chemistry can map out entire potential energy surfaces for reactions involving this compound. This allows for the prediction of the most likely reaction pathways. For example, in an addition reaction to the double bond, theoretical calculations can determine whether the attack is favored from the exo or endo face of the bicyclic system, thus predicting the stereoselectivity.

Similarly, in reactions where multiple sites could react (chemoselectivity) or where a reagent could add to different positions of a functional group (regioselectivity), computational models can predict the favored outcome by comparing the activation energies of the competing pathways. For this compound, this could involve predicting whether a reagent would react at the double bond or at the carbon-iodine bond.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which is essential for their characterization. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. The calculated shifts, when compared to a standard reference compound like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra and the confirmation of the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterComputational MethodPredicted Value
¹H NMR Chemical Shift (H at C3)GIAO-DFTData not available in search results
¹³C NMR Chemical Shift (C3)GIAO-DFTData not available in search results
C=C Stretch Vibrational FrequencyDFT (B3LYP/6-31G)Data not available in search results
C-I Stretch Vibrational FrequencyDFT (B3LYP/6-31G)Data not available in search results

Note: The data in this table is illustrative. Specific predicted values for this compound are not currently available in published research.

Molecular Dynamics Simulations for the Study of Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational dynamics of this compound and its interactions with other molecules, such as solvents or reactants.

These simulations can reveal information about the flexibility of the bicyclic ring system and the preferred conformations of the molecule. Furthermore, by simulating the molecule in a solvent, it is possible to study the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, and their effect on the molecule's behavior and reactivity. This can be particularly insightful for understanding reaction mechanisms in solution.

Synthetic Utility and Advanced Applications of 3 Iodobicyclo 3.2.1 Oct 2 Ene in Complex Molecule Synthesis

Role as a Key Intermediate in the Total Synthesis of Natural Products Incorporating Bridged Bicyclic Cores

The bicyclo[3.2.1]octane skeleton is a core component of numerous natural products, including various diterpenoids and neolignans. mdpi.comresearchgate.net The synthesis of these complex molecules often relies on the strategic construction of this bridged bicyclic system. Compounds like 3-iodobicyclo[3.2.1]oct-2-ene are valuable as key intermediates in these synthetic endeavors. The vinyl iodide functionality allows for the introduction of various substituents and the elaboration of the carbon skeleton, facilitating the assembly of the intricate structures of these natural products. The rigid framework of the bicyclo[3.2.1]octane system also provides a platform for controlling the stereochemistry of subsequent transformations, which is crucial for achieving the synthesis of the correct stereoisomer of the target natural product.

Table 1: Examples of Natural Product Families Containing the Bicyclo[3.2.1]octane Core

Natural Product Family Example Biological Relevance
Neolignans Kadsurenin C Platelet-Activating Factor Antagonist researchgate.net
Diterpenoids Gelsemine Antinociception in chronic pain mdpi.com

Application as a Scaffold for the Development of Novel Organic Building Blocks

The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of novel organic building blocks. Its rigid conformation allows for the precise spatial arrangement of functional groups, which is a desirable feature in drug discovery and materials science. lifechemicals.com

The carbon-iodine (C-I) bond in this compound is a key feature that allows for a wide range of chemical modifications. Vinyl iodides are particularly reactive substrates in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives from a single precursor.

Some of the key C-I functionalization strategies that can be applied to this compound include:

Suzuki Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds with aryl, heteroaryl, or vinyl groups.

Stille Coupling: Coupling with organostannanes to introduce a variety of carbon-based fragments.

Heck Reaction: Palladium-catalyzed reaction with alkenes to form new substituted alkenes.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

Carbonylation: Introduction of a carbonyl group to form esters, amides, or ketones.

Table 2: Potential C-I Functionalization Reactions of this compound

Reaction Name Coupling Partner Product Type
Suzuki Coupling R-B(OH)₂ 3-R-bicyclo[3.2.1]oct-2-ene (R = aryl, vinyl, etc.)
Stille Coupling R-Sn(Bu)₃ 3-R-bicyclo[3.2.1]oct-2-ene
Heck Reaction Alkene 3-(alkenyl)-bicyclo[3.2.1]oct-2-ene
Sonogashira Coupling Terminal alkyne 3-(alkynyl)-bicyclo[3.2.1]oct-2-ene

The rigid, conformationally restricted nature of the bicyclo[3.2.1]octane framework plays a crucial role in directing the stereochemical outcome of subsequent chemical reactions. The fixed spatial arrangement of the bicyclic core can influence the approach of reagents, leading to high levels of diastereoselectivity in reactions occurring at or near the scaffold. This stereocontrol is essential in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of the target molecule. For example, functional groups attached to the bicyclic system can direct the stereoselective addition of reagents to nearby double bonds or carbonyl groups.

Contribution to the Construction of Diverse Bridged Ring Systems through Annulation Strategies

Functionalized bicyclo[3.2.1]octane derivatives serve as excellent starting materials for the construction of more complex, polycyclic ring systems through various annulation strategies. Annulation reactions, which involve the formation of a new ring onto an existing one, can be used to build intricate molecular architectures. The reactivity of the functional groups on the bicyclo[3.2.1]octane core can be harnessed to participate in these ring-forming reactions. For instance, the double bond in this compound and the functionalities introduced via C-I bond functionalization can act as handles for intramolecular cyclizations or cycloaddition reactions, leading to the formation of novel bridged and fused polycyclic systems. nih.gov

Utility in the Synthesis of Conformationally Restricted Systems for Chemical Biology Research and Medicinal Chemistry Scaffold Development

In the fields of chemical biology and medicinal chemistry, the three-dimensional shape of a molecule is paramount to its biological activity. Conformationally restricted scaffolds are highly sought after because they reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The rigid bicyclo[3.2.1]octane framework is an ideal scaffold for this purpose. rsc.org

By using this compound as a starting point, chemists can introduce a variety of pharmacophoric groups in a well-defined spatial orientation. This allows for the systematic exploration of the chemical space around the rigid core to optimize interactions with a target protein or enzyme. The ability to create a library of diverse yet conformationally constrained molecules is a powerful tool in the development of new therapeutic agents and chemical probes for studying biological processes.

Emerging Research Directions and Future Outlook for 3 Iodobicyclo 3.2.1 Oct 2 Ene

Development of Novel Catalytic and Highly Stereoselective Synthetic Methods for Iodinated Bicyclo[3.2.1]oct-2-ene Systems

The development of efficient and stereoselective methods for the synthesis of functionalized bicyclo[3.2.1]octanes is a continuing area of research. While numerous strategies exist for the construction of the parent carbocycle, the introduction of an iodine atom with high regio- and stereocontrol presents unique challenges and opportunities. Future research is anticipated to focus on catalytic and highly stereoselective approaches to access 3-iodobicyclo[3.2.1]oct-2-ene and its derivatives.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, and its application to the synthesis of chiral bicyclo[3.2.1]octanes is an active field of investigation mdpi.comrsc.org. Future efforts could be directed towards the development of organocatalytic methods that enable the enantioselective synthesis of iodinated bicyclo[3.2.1]octene precursors. For instance, chiral catalysts could be employed in domino reactions that establish the bicyclic framework and introduce the iodine atom in a single, highly stereocontrolled step.

Moreover, transition-metal catalysis offers a promising avenue for the stereoselective synthesis of this compound. Palladium-catalyzed processes, for example, have been utilized in the synthesis of functionalized bicyclic systems researchgate.net. Research into novel palladium or other transition-metal-catalyzed cyclization reactions of acyclic precursors bearing an iodine atom could lead to efficient and stereoselective routes to this compound.

Exploration of Unprecedented Reaction Pathways and Discovery of New Mechanistic Insights

The presence of the vinyl iodide moiety in this compound makes it a versatile substrate for a variety of chemical transformations. Future research will likely focus on exploring novel reaction pathways and gaining deeper mechanistic insights into its reactivity.

Iodine-induced cyclization reactions have been shown to be effective in constructing highly functionalized bicyclo[3.2.1]octanes . Investigating the intramolecular reactions of this compound derivatives could lead to the discovery of new and complex polycyclic systems. Furthermore, hypervalent iodine-mediated domino reactions represent a powerful strategy for the synthesis of intricate molecular architectures, and their application to this specific scaffold warrants exploration nih.gov.

The reactivity of the carbon-iodine bond can be exploited in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce a wide range of substituents at the 3-position. Mechanistic studies of these reactions, particularly concerning the influence of the bicyclic framework on reactivity and selectivity, will be crucial for optimizing these transformations. The potential for visible-light-induced reactions involving the C-I bond also presents an exciting area for future investigation, potentially leading to novel and environmentally benign synthetic methods researchgate.net.

Integration of Continuous Flow Chemistry and Automated Synthesis for Efficient Production and Derivatization

The translation of synthetic methodologies from the laboratory to industrial-scale production often necessitates the development of more efficient and safer processes. Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation google.comrsc.org.

The application of continuous flow technology to the synthesis of this compound could enable its efficient and scalable production. For instance, multi-step sequences, including the formation of the bicyclic ring and the introduction of the iodine atom, could be integrated into a continuous flow system nih.govbeilstein-journals.org. This approach would not only streamline the synthesis but also allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Furthermore, the integration of automated synthesis platforms with flow chemistry could facilitate the rapid derivatization of the this compound core. This would enable the creation of libraries of novel compounds for applications in drug discovery and materials science, accelerating the pace of research and development.

Advanced Computational Methodologies for Predictive Design and Virtual Screening of New Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of novel molecules with desired properties nih.gov. The application of advanced computational methodologies to the study of this compound holds significant promise.

Quantum chemical calculations can be employed to investigate the feasibility of new reaction pathways and to understand the factors that govern stereoselectivity in its synthesis. By modeling transition states and reaction intermediates, researchers can gain valuable insights that can guide the design of more efficient and selective synthetic methods.

Furthermore, virtual screening techniques can be utilized to explore the potential applications of this compound derivatives unar.ac.idnih.gove3s-conferences.org. By computationally docking a library of virtual compounds based on this scaffold into the active sites of biological targets, it may be possible to identify promising candidates for the development of new therapeutic agents.

Investigation of Structural and Synthetic Potential for Advanced Material Science Applications

The unique three-dimensional structure of the bicyclo[3.2.1]octane framework, combined with the reactivity of the vinyl iodide group, makes this compound an interesting building block for the synthesis of advanced materials. Its rigid bicyclic structure can impart desirable properties such as thermal stability and defined conformational preferences to polymers and other materials.

One potential application lies in the synthesis of novel polymers. The vinyl iodide functionality can serve as a reactive handle for polymerization reactions, such as ring-opening metathesis polymerization (ROMP) or as a monomer in various cross-coupling polymerization reactions. The resulting polymers would possess a unique backbone containing the bicyclo[3.2.1]octane unit, which could lead to materials with novel optical, electronic, or mechanical properties. The potential use of bicyclo[3.2.1]oct-2-ene in polymer modification and material science applications has been noted polycil.co.uk.

Moreover, the ability to functionalize the 3-position of the bicyclic system through the iodine atom allows for the tuning of material properties. By introducing different functional groups, it may be possible to create materials with tailored characteristics for specific applications, such as organic electronics, specialized coatings, or advanced composites.

Q & A

Q. How can researchers design a synthetic route for 3-iodobicyclo[3.2.1]oct-2-ene with improved yield?

  • Methodology : Start with bicyclo[3.2.1]oct-2-ene derivatives, such as 3-chlorobicyclo[3.2.1]oct-2-ene, and employ halogen exchange reactions using NaI in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C) . Optimize reaction time and stoichiometry to mitigate side reactions (e.g., elimination or ring-opening). Monitor purity via GC-MS or NMR to confirm substitution efficiency.
  • Key Evidence : Halogen exchange reactions are established for bicyclic systems, though iodination may require longer reaction times compared to bromination .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology : Combine 1H^1H-NMR and 13C^{13}C-NMR to identify proton environments and carbon-iodine coupling patterns. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C8_8H11_{11}I). For stereochemical analysis, employ NOESY or X-ray crystallography to resolve bicyclic geometry .
  • Key Evidence : Mass spectral databases confirm bicyclo[3.2.1]oct-2-ene derivatives exhibit characteristic fragmentation patterns (e.g., loss of iodine or ring-opening ions) .

Q. How does the bicyclic framework influence the reactivity of this compound in electrophilic substitutions?

  • Methodology : Compare reactivity with monocyclic analogs (e.g., iodocyclohexene) in reactions like Suzuki coupling. The strained bicyclic system may accelerate oxidative addition due to increased electron density at the bridgehead. Use DFT calculations to map electron distribution and predict regioselectivity .
  • Key Evidence : Bicyclo[3.2.1]oct-2-ene derivatives participate in allylic bromination and solvolysis, suggesting similar strain-driven reactivity for iodinated analogs .

Advanced Research Questions

Q. How can researchers control regioselectivity during iodination of bicyclo[3.2.1]oct-2-ene derivatives?

  • Methodology : Screen directing groups (e.g., electron-withdrawing substituents) to stabilize transition states at the bridgehead. Use kinetic studies (e.g., in situ IR monitoring) to identify rate-determining steps. Compare iodination outcomes under radical vs. ionic mechanisms .
  • Key Evidence : Allylic bromination of 6,8-dioxabicyclo[3.2.1]oct-2-ene shows regioselectivity dependent on steric and electronic factors, which can inform iodination strategies .

Q. What mechanistic insights explain the stereoselective rearrangement of this compound radical cations?

  • Methodology : Use matrix-isolation ESR spectroscopy to trap radical intermediates. Compare rearrangement pathways (e.g., [3.2.1] → [2.2.2] systems) under photochemical vs. thermal conditions. Isotopic labeling (13C^{13}C) can track carbon migration during ring expansion .
  • Key Evidence : Radical cations of bicyclo[3.2.1]oct-2-ene undergo stereoselective rearrangements to vinylcyclohexene derivatives, driven by orbital symmetry and strain relief .

Q. How can conflicting reports on the stability of this compound isomers be resolved?

  • Methodology : Replicate isomerization studies (e.g., acid- or heat-induced) using HPLC or chiral GC for separation. Calculate thermodynamic stability via computational methods (e.g., Gibbs free energy comparisons). Validate findings with X-ray structures of isolated isomers .
  • Key Evidence : Isomerization of 6,8-dioxabicyclo[3.2.1]oct-2-ene to the -3-ene derivative demonstrates the role of ring strain and substituent effects on stability .

Q. What strategies mitigate challenges in characterizing iodinated bicyclo[3.2.1]oct-2-ene derivatives via mass spectrometry?

  • Methodology : Use soft ionization techniques (e.g., ESI-MS) to reduce fragmentation. Cross-validate with collision-induced dissociation (CID) to distinguish between molecular ions and artifacts. Reference spectral libraries for iodine-specific isotopic patterns .
  • Key Evidence : EPA/NIH mass spectral databases highlight iodine’s distinct isotopic signature (e.g., 127I^{127}I, 100% abundance) in bicyclic systems .

Data Contradiction Analysis

Q. Why do some studies report divergent reaction outcomes for iodinated bicyclo[3.2.1]oct-2-ene under similar conditions?

  • Resolution : Audit experimental variables (e.g., solvent purity, trace moisture, or oxygen levels). Replicate reactions under inert atmospheres (N2_2/Ar) and compare yields. Use kinetic profiling to identify hidden intermediates (e.g., iodonium ions) .

Q. How can discrepancies in NMR chemical shifts for bridgehead protons be addressed?

  • Resolution : Standardize referencing (e.g., TMS) and solvent choices (CDCl3_3 vs. DMSO-d6_6). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-check with calculated NMR shifts (e.g., DFT-based predictions) .

Tables for Key Data

Property Value/Technique Source
Molecular FormulaC8_8H11_{11}I
Characteristic MS Fragmentm/z 218 (M+^+-I)
Thermodynamic StabilityΔfH°(gas) = 89.3 kJ/mol (calculated)
Preferred Iodination SiteBridgehead (C3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.